EM-800

α7 nAChR Selectivity Pharmacology

EM-800 is a potent, selective estrogen receptor-α (ERα) ligand for advanced oncology research. Its distinct mechanism of action as a pure antiestrogen makes it a superior alternative to less selective compounds. This product is for validated preclinical studies, ensuring reliable, reproducible results.

Molecular Formula C39H47NO6
Molecular Weight 625.8 g/mol
CAS No. 182167-03-9
Cat. No. B1671197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEM-800
CAS182167-03-9
Synonyms4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate
EM 776
EM 800
EM-776
EM-800
Molecular FormulaC39H47NO6
Molecular Weight625.8 g/mol
Structural Identifiers
SMILESCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C
InChIInChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1
InChIKeyOEKMGABCSLYWOP-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII-XCR716LECP (BNC210): A Procurement Guide to a Phase 3-Ready α7 nAChR Negative Allosteric Modulator


The compound with CAS 182167-03-9 is also known as BNC210, BNC-210, IW-2143, and Soclenicant [1]. It is a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (nAChR) [2]. This small molecule (C24H26N4O3, MW 418.50 g/mol) is an investigational, non-sedating, non-addictive anxiolytic in late-stage clinical development for social anxiety disorder (SAD) and post-traumatic stress disorder (PTSD) [3]. It acts by binding to an allosteric site distinct from the orthosteric acetylcholine binding site, inhibiting receptor function .

Why UNII-XCR716LECP (BNC210) Cannot Be Replaced by Benzodiazepines or Other Generic Anxiolytics


In procurement for clinical or preclinical research, generic substitution of benzodiazepines for BNC210 is scientifically invalid. BNC210 operates via a distinct pharmacological target—negative allosteric modulation of α7 nAChR—and its clinical and preclinical profiles demonstrate a critical, quantifiable separation from the sedative, cognitive-impairing, and addictive liabilities that define the standard-of-care benzodiazepine class [1]. The evidence below proves that BNC210's differentiated receptor selectivity, safety margins, and clinical effect sizes constitute a non-interchangeable product profile for anxiety and trauma-related disorder research [2].

Quantitative Differentiation Evidence for UNII-XCR716LECP (BNC210) vs. Comparators


Mechanistic Differentiation: Selective α7 nAChR Negative Allosteric Modulation vs. GABAA Potentiation

BNC210 is a selective negative allosteric modulator (NAM) of the α7 nAChR with no detectable activity at other critical cys-loop receptors, including the GABAA receptor, the primary target of benzodiazepines [1]. In a functional Ca++ flux assay, BNC210 showed no activity at concentrations up to 10 µM against a panel including α1β1δε, α3β4, α4β2 nAChRs, 5HT3a, and GABAA receptors . In contrast, benzodiazepines act as positive allosteric modulators (PAMs) at GABAA receptors, directly causing their sedative and dependence-producing effects [2]. This fundamental difference in mechanism and selectivity profile underpins BNC210's differentiated safety profile.

α7 nAChR Selectivity Pharmacology Cys-loop receptors

Superior Safety Margin: Quantified Absence of Sedation in Preclinical Models vs. Diazepam

In a preclinical rat model of CCK-4-induced anxiety, BNC210 demonstrated a dose-dependent reduction in anxiety without any signs of sedation. In the same study, the benzodiazepine comparator, Diazepam (Valium), produced clear sedative effects at doses required for anxiolytic activity [1]. This was further supported by findings that BNC210 produced no measurable sedative or motor effects in the mouse Open Field test, even at doses effective in the Light/Dark box model of anxiety [2].

Anxiolytic Safety Pharmacology Sedation Rodent Model

Clinical Differentiation: Confirmed Lack of Sedation, Cognitive Impairment, and Addiction Potential vs. Lorazepam

In Phase 1 clinical trials directly comparing BNC210 to the benzodiazepine Lorazepam (Ativan), psychometric test batteries demonstrated that BNC210 did not cause sedation, attention deficits, cognitive or memory impairment, negative effects on mood, or addiction [1]. In contrast, Lorazepam is well-characterized for its memory-impairing side effects, which were explicitly observed in the comparator arm of these studies [2]. These findings confirm the clinical translation of BNC210's preclinical safety differentiation.

Clinical Safety Cognition Addiction Potential Phase 1

Clinical Efficacy in PTSD: Demonstrated Symptom Improvement with Quantified Effect Size

In the Phase 2b ATTUNE trial for post-traumatic stress disorder (PTSD), BNC210 (900 mg BID) demonstrated a statistically significant improvement in PTSD symptom severity compared to placebo at Week 12, as measured by the CAPS-5 scale [1]. The effect size was calculated as Cohen's d = 0.40, with a p-value of 0.048 [2]. This is a meaningful effect size in a clinical trial context for a challenging psychiatric indication.

PTSD Phase 2b Efficacy CAPS-5

Clinical Efficacy in SAD: Nominal Significance and Effect Size from PREVAIL Phase 2 Trial

The Phase 2 PREVAIL study in social anxiety disorder (SAD) evaluated acute doses of BNC210 (225 mg and 675 mg). While the primary endpoint did not reach statistical significance, a post hoc analysis of combined BNC210 doses across both the anticipation and performance phases of a public speaking challenge revealed a nominally statistically significant reduction in Subjective Units of Distress Scale (SUDS) scores compared to placebo [1]. This reduction achieved a p-value of 0.044 and a calculated effect size of 0.36 [2].

Social Anxiety Disorder Phase 2 Efficacy SUDS

Drug-Drug Interaction Potential: Unique Pharmacokinetic Profile Informing Experimental Design

Initial Phase 1 trials used an aqueous suspension formulation of BNC210, which exhibited solubility-limited absorption and a significant food effect [1]. This led to the development of a dispersible tablet formulation with improved bioavailability, which is now used in all Phase 2 and 3 trials [2]. This formulation evolution is a key experimental consideration. Unlike benzodiazepines, which are often metabolized by CYP450 enzymes and carry significant drug-drug interaction risks, BNC210's primary metabolism pathway and interaction profile are distinct, though a comprehensive profile remains under investigation.

Pharmacokinetics Food Effect Formulation Bioavailability

Optimal Research and Development Applications for UNII-XCR716LECP (BNC210)


Preclinical Investigation of Non-Sedating Anxiolysis in Rodent Models

BNC210 is ideally suited for rodent studies requiring anxiety reduction without confounding sedation or motor impairment. Use the Light/Dark box or Elevated Plus Maze for efficacy, validated by the Open Field test's absence of sedation, as demonstrated in preclinical profiling [1]. This contrasts with benzodiazepine controls like diazepam, which produce clear sedation at effective doses [2].

Human Translational Research in PTSD and Trauma-Related Disorders

BNC210 is a key compound for translational research in PTSD. The Phase 2b ATTUNE trial provides a benchmark with a CAPS-5 score improvement of -4.03 points and a Cohen's d effect size of 0.40 [3]. This data supports its use in studies evaluating novel endpoints or combination therapies for PTSD, leveraging its unique α7 nAChR NAM mechanism.

Clinical Studies for Acute, As-Needed Treatment of Social Anxiety

For studies focused on acute, on-demand anxiety relief, BNC210 offers a non-benzodiazepine option. The PREVAIL study's post hoc analysis (p=0.044, effect size 0.36) provides a quantifiable rationale for this application [4]. Research designs should account for its formulation-dependent pharmacokinetics (dispersible tablet) and food effect [5].

Selectivity and Safety Pharmacology Profiling Studies

As a highly selective α7 nAChR NAM with no activity against over 400 other targets including GABAA receptors [6] , BNC210 serves as a precise chemical probe for delineating α7 nAChR-mediated effects in complex biological systems. Its confirmed lack of addiction potential and cognitive impairment in humans [5] makes it a superior tool compared to less selective or promiscuous anxiolytic compounds.

Quote Request

Request a Quote for EM-800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.